Ethyl 3-chloro-2,2-dimethylbut-3-enoate
Description
Properties
Molecular Formula |
C8H13ClO2 |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
ethyl 3-chloro-2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C8H13ClO2/c1-5-11-7(10)8(3,4)6(2)9/h2,5H2,1,3-4H3 |
InChI Key |
UZOMWRNSIOTCEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2,2-dimethylbut-3-enoate can be synthesized through several methods. One common approach involves the chlorination of ethyl 2,2-dimethylbut-3-enoate using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2,2-dimethylbut-3-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Ethyl 3-chloro-2,2-dimethylbut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, fragrances, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2,2-dimethylbut-3-enoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound is transformed into more oxidized products through the addition of oxygen atoms or removal of hydrogen atoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 3-chloro-2,2-dimethylbut-3-enoate (inferred structure) with structurally related esters based on substituents, reactivity, and applications.
Table 1: Comparative Analysis of Ethyl Esters with Chloro and Methyl Substituents
* Note: Ethyl 3-chloro-2,2-dimethylpropanoate () is included for comparison despite its shorter chain, as its substituents mirror those of the target compound.
Key Differences and Implications:
Substituent Effects: The chlorine atom in this compound increases electrophilicity at the β-carbon, favoring nucleophilic attacks compared to non-chlorinated analogs like Ethyl 3-methylbut-3-enoate .
Double Bond Position: The but-3-enoate structure places the double bond between C3 and C4, contrasting with Ethyl 3-Methylbut-2-enoate (double bond at C2–C3). This difference affects conjugation and reactivity in Diels-Alder or cycloaddition reactions .
Synthetic Utility: Chlorinated esters like this compound are likely precursors to quinolines or imidazoles, as seen in , where similar esters undergo cyclization with PPA . Ethyl 4-chloro-3-ethoxy-2-butenoate’s ethoxy group enhances solubility in polar solvents, whereas the target compound’s methyl groups may favor non-polar media .
Physical Properties: The chlorine atom increases molecular weight and boiling point compared to non-chlorinated analogs. For example, Ethyl 3-chloro-2,2-dimethylpropanoate has a molecular weight of 164.63 vs. 128.17 for Ethyl 3-methylbut-3-enoate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
